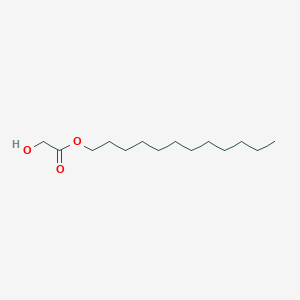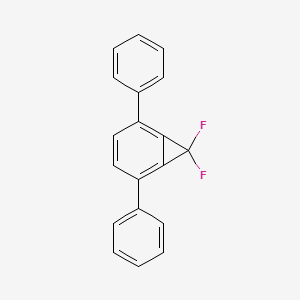
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(410)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- is a unique organic compound characterized by its bicyclic structure and the presence of two fluorine atoms and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- typically involves the reaction of cycloheptatriene derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. The fluorine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(4.1.0)hepta-1,3,5-triene: Lacks the fluorine and phenyl groups, making it less reactive and versatile.
Cyclopropabenzene: Similar bicyclic structure but different substituents, leading to distinct chemical properties.
1,3,5-Norcaratriene: Another related compound with a different arrangement of atoms and substituents.
Uniqueness
Bicyclo(41The combination of these substituents provides a unique set of chemical properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
52326-84-8 |
|---|---|
Formule moléculaire |
C19H12F2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
7,7-difluoro-2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C19H12F2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-16(18(17)19)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
OWEGRVCQGPMFPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C3(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



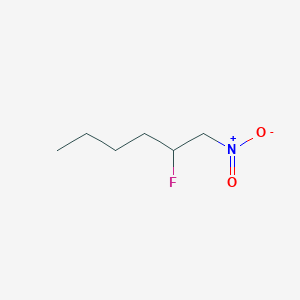
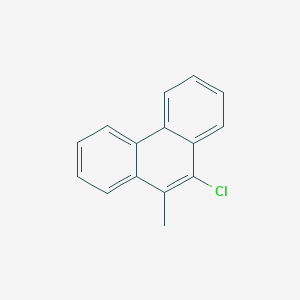


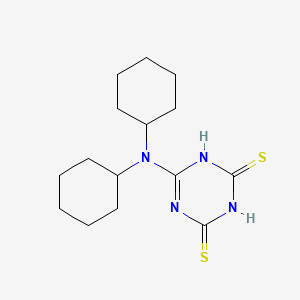
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)



![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
